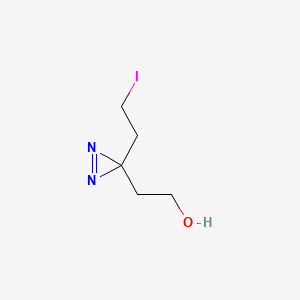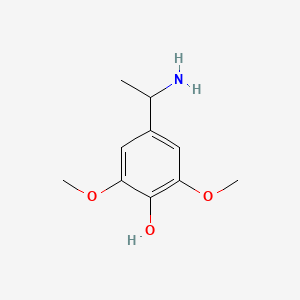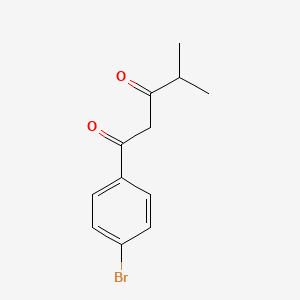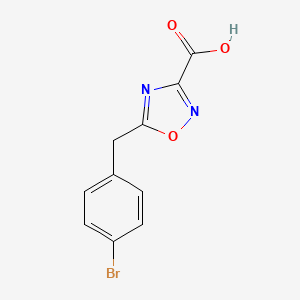![molecular formula C7H11F3O3 B13619706 Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is an organic compound with the molecular formula C7H11F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate typically involves the reaction of ethyl acetate with 1,1,1-trifluoro-2-propanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with a trifluoromethyl group, used in different chemical applications.
Uniqueness
This compound stands out due to its ester functionality combined with the trifluoromethyl group. This combination imparts unique reactivity and properties, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H11F3O3 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
ethyl 2-(1,1,1-trifluoropropan-2-yloxy)acetate |
InChI |
InChI=1S/C7H11F3O3/c1-3-12-6(11)4-13-5(2)7(8,9)10/h5H,3-4H2,1-2H3 |
Clave InChI |
MEJDWIQOVZDQPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)

![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)




![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)




